Alanine, N-(2-hydroxyethyl)- (9CI)
Description
Chemical Identity and Nomenclature
Alanine, N-(2-hydroxyethyl)- (9CI) is a derivative of the amino acid alanine, characterized by the substitution of the amino group with a 2-hydroxyethyl moiety. Its molecular formula is C5H11NO3, and it has a molecular weight of approximately 133.15 g/mol. The compound is also known by synonyms such as N-(2-hydroxyethyl)alanine and D-Alanine, N-(2-hydroxyethyl)-. The IUPAC name is N-(2-hydroxyethyl)-D-alanine, reflecting the stereochemistry and functional groups present. Structurally, it contains an amino acid backbone with an attached hydroxyethyl group, rendering it both an amino acid derivative and a primary alcohol functional compound.
Key chemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C5H11NO3 |
| Molecular Weight | 133.15 g/mol |
| Melting Point | Approximately 193 °C |
| Boiling Point | Approximately 319.3 °C (predicted) |
| CAS Number | 121307-72-0 |
These properties highlight its stability and physical characteristics relevant to chemical and biochemical applications.
Historical Context and Discovery Timeline
The compound was first documented in chemical databases around 2005, with its initial creation record dated August 8, 2005, and subsequent modifications and updates to its chemical data as recent as May 18, 2025. Its identification and classification as an alanine derivative with a hydroxyethyl substitution emerged from advances in amino acid derivative chemistry, where modifications of standard amino acids were explored to understand their biochemical roles and potential applications.
The timeline reflects a growing interest in chemically modified amino acids for research purposes, particularly in the early 21st century, coinciding with the expansion of synthetic organic chemistry techniques and analytical methods such as nuclear magnetic resonance and mass spectrometry, which facilitated precise structural elucidation.
Role in Amino Acid Derivative Research
Alanine, N-(2-hydroxyethyl)- (9CI) plays a significant role in the study of amino acid derivatives due to its unique structural features. As a modified amino acid, it serves as a model compound for exploring the effects of hydroxyalkyl substitutions on amino acid behavior, including solubility, reactivity, and interaction with biological molecules.
Research findings indicate that such derivatives are valuable in understanding enzyme-substrate specificity, peptide synthesis, and the development of novel biomaterials. The hydroxyethyl group introduces additional hydrogen bonding capacity, which can influence molecular interactions in peptides and proteins.
Moreover, this compound is functionally related to beta-alanine derivatives and secondary amino compounds, broadening its relevance in biochemical and pharmaceutical research. It has been studied for its physicochemical properties, including melting and boiling points, density, and solubility, which are critical for its application in synthetic and medicinal chemistry.
| Research Aspect | Details |
|---|---|
| Functional Group Impact | Hydroxyethyl substitution affects hydrogen bonding and solubility |
| Structural Studies | Used to model amino acid derivative interactions |
| Application Fields | Peptide synthesis, enzyme interaction studies, biomaterial development |
Properties
CAS No. |
121307-72-0 |
|---|---|
Molecular Formula |
C5H11NO3 |
Molecular Weight |
133.14574 |
Synonyms |
Alanine, N-(2-hydroxyethyl)- (9CI) |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution Using 2-Chloropropionic Acid and Ethanolamine
The most widely documented synthesis of N-(2-hydroxyethyl)alanine involves a nucleophilic substitution reaction between 2-chloropropionic acid and ethanolamine under alkaline conditions. This method, adapted from Viéles and Seguin (1954), proceeds via a two-step mechanism:
-
Deprotonation of Ethanolamine : Sodium bicarbonate (NaHCO₃) neutralizes the hydrochloric acid byproduct while maintaining a basic environment, enhancing the nucleophilicity of ethanolamine’s primary amine.
-
Alkylation of the Amine : The chloride leaving group in 2-chloropropionic acid is displaced by the deprotonated amine, forming the N-(2-hydroxyethyl)alanine backbone.
Reaction Conditions :
-
Molar Ratio : A 1:1 stoichiometry of 2-chloropropionic acid to ethanolamine, with excess NaHCO₃ (2 equivalents).
-
Temperature and Duration : Heating at 80°C for 18 hours ensures complete conversion.
-
Solvent : Aqueous medium, leveraging water’s high dielectric constant to stabilize ionic intermediates.
Workup and Purification :
-
Ion-Exchange Chromatography : Crude product is adsorbed onto Dowex 1 (OH⁻ form) to separate unreacted chloropropionic acid.
-
Acid-Base Extraction : The eluate is acidified to pH 2, loaded onto Zeo-Karb 225 (H⁺ form), and stripped with aqueous NH₃ to isolate the zwitterionic product.
-
Crystallization : Methanol recrystallization yields colorless hexagonal crystals (m.p. 193°C), consistent with the DL-racemic mixture.
Alternative Synthetic Routes
While the nucleophilic substitution method dominates literature, exploratory approaches include:
Enzymatic Transamination :
Hypothetical routes using glutamate dehydrogenase or alanine transaminase could theoretically introduce the hydroxyethyl group via cofactor-mediated catalysis. However, no experimental validation exists in the reviewed sources.
Reductive Amination :
Condensation of pyruvic acid with ethanolamine, followed by selective reduction of the imine intermediate, remains unexplored but presents a potential stereocontrolled pathway.
Optimization and Reaction Conditions
Temperature and pH Dependence
The reaction’s efficiency correlates strongly with pH. At pH < 9, protonation of ethanolamine’s amine group (pKa ≈ 9.5) diminishes nucleophilicity, while excessive alkalinity (pH > 11) risks hydrolyzing the chloropropionic acid. The optimal pH range of 9–10 balances these factors, achieving >80% conversion in model studies.
Solvent Effects
Polar aprotic solvents like dimethylformamide (DMF) were tested but showed no advantage over water, which avoids side reactions (e.g., esterification) and simplifies purification.
Purification and Characterization
Chromatographic Techniques
Cation-Exchange Chromatography : Zeo-Karb 225 (H⁺ form) effectively separates N-(2-hydroxyethyl)alanine (pI ≈ 5.8) from unreacted starting materials due to differential ionization states.
Preparative Paper Ionophoresis : At pH 3.6 (pyridine-acetic acid buffer), the compound migrates 12 cm/hour under 30 V/cm, enabling high-purity isolation.
Data Tables
Table 1: Physical and Chemical Properties of N-(2-Hydroxyethyl)alanine
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₁₁NO₃ | |
| Molecular Weight | 133.15 g/mol | |
| CAS Number | 125412-04-6 | |
| Melting Point | 193°C (DL-racemic) | |
| Solubility | Methanol (hot), water |
Table 2: Synthesis Parameters and Yields
| Parameter | Condition | Source |
|---|---|---|
| Reactants | 2-Chloropropionic acid, ethanolamine | |
| Catalyst | NaHCO₃ | |
| Temperature | 80°C | |
| Reaction Time | 18 hours | |
| Yield | Not reported; estimated 60–70% | – |
Challenges and Considerations
Racemic Mixture Formation
The classical synthesis produces a DL-racemic mixture, limiting utility in stereosensitive applications (e.g., drug design). Resolution via chiral chromatography or enzymatic kinetic resolution remains an open area.
Scalability Issues
Large-scale ion-exchange chromatography is cost-prohibitive. Alternative purification methods, such as membrane-based electrodialysis, warrant investigation.
Applications and Further Research
Q & A
Basic: What are the key methodologies for synthesizing Alanine, N-(2-hydroxyethyl)- (9CI) in laboratory settings?
Answer:
The synthesis of Alanine, N-(2-hydroxyethyl)- (9CI) typically involves modifying the amino acid alanine at the amine group. A common approach includes:
- Hydroxyethylation : Reacting alanine with ethylene oxide or 2-chloroethanol under alkaline conditions to introduce the hydroxyethyl group. Reaction conditions (pH, temperature, and solvent polarity) must be optimized to avoid over-alkylation .
- Protection/Deprotection Strategies : Using tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during synthesis, followed by acidic or basic deprotection .
- Purification : Techniques like column chromatography or recrystallization are critical to isolate the product from byproducts (e.g., di-substituted derivatives).
Basic: Which analytical techniques are most reliable for confirming the structural integrity of Alanine, N-(2-hydroxyethyl)- (9CI)?
Answer:
Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify the hydroxyethyl group (δ ~3.5–4.0 ppm for CH₂-OH) and confirm stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., C₅H₁₁NO₃, exact mass 133.074) and fragmentation patterns .
- X-ray Crystallography : For unambiguous determination of bond angles and chiral centers, though this requires high-purity crystals .
Advanced: How can density-functional theory (DFT) predict the thermochemical and electronic properties of Alanine, N-(2-hydroxyethyl)- (9CI)?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) are used to:
- Optimize Geometry : Predict bond lengths and angles, comparing with experimental X-ray data to validate computational models .
- Thermochemical Properties : Calculate enthalpy of formation, ionization potentials, and proton affinities. For example, exact exchange terms in DFT functionals improve accuracy for atomization energies (average deviation <3 kcal/mol) .
- Reactivity Insights : Frontier molecular orbital (FMO) analysis (HOMO-LUMO gaps) identifies nucleophilic/electrophilic sites, guiding experimental reaction design.
Advanced: What experimental strategies resolve discrepancies between computational predictions and observed in vitro bioactivity of Alanine derivatives?
Answer:
Contradictions often arise from solvation effects or incomplete active-site modeling. Mitigation strategies include:
- Explicit Solvent Models : Using polarizable continuum models (PCM) or molecular dynamics (MD) simulations to account for aqueous environments .
- Enzyme Kinetics : Conducting Michaelis-Menten assays to measure binding affinities (Km) and catalytic efficiency (kcat), comparing with docking simulations .
- Isothermal Titration Calorimetry (ITC) : Quantifying thermodynamic parameters (ΔH, ΔS) to validate computational binding energy predictions .
Advanced: How does the hydroxyethyl substituent influence biological interactions compared to other alanine derivatives?
Answer:
The hydroxyethyl group enhances:
- Hydrogen Bonding : The -OH group interacts with polar residues in enzyme active sites (e.g., serine proteases), increasing binding specificity .
- Solubility : Improved aqueous solubility compared to methyl or ethyl derivatives, critical for in vitro assays .
- Metabolic Stability : Resistance to esterase cleavage compared to methyl esters, making it suitable for prolonged in vivo studies .
Basic: What are the stability considerations for storing Alanine, N-(2-hydroxyethyl)- (9CI) in laboratory conditions?
Answer:
- Moisture Sensitivity : Store in desiccators at 2–8°C to prevent hydrolysis of the hydroxyethyl group.
- Light Sensitivity : Protect from UV exposure to avoid radical-mediated degradation (confirmed via accelerated stability testing) .
- Long-term Storage : Lyophilization in inert atmospheres (argon) preserves integrity for >12 months .
Advanced: How can chiral chromatography differentiate enantiomers of Alanine, N-(2-hydroxyethyl)- (9CI)?
Answer:
- Chiral Stationary Phases : Use cellulose tris(3,5-dimethylphenylcarbamate) columns (e.g., Chiralcel OD-H) with hexane/isopropanol mobile phases.
- Detection : Polarimetric or circular dichroism (CD) detectors confirm enantiomeric excess (ee >98% for pharmaceutical-grade purity) .
- Validation : Compare retention times with synthesized enantiopure standards (e.g., (R)- and (S)-forms) .
Advanced: What mechanistic insights explain the compound’s antioxidant activity in vitro?
Answer:
- Radical Scavenging : Electron paramagnetic resonance (EPR) studies show quenching of DPPH and hydroxyl radicals via hydrogen donation from the hydroxyethyl group .
- Metal Chelation : The amino and hydroxyl groups bind Fe²⁺/Cu²⁺, preventing Fenton reactions (validated via UV-Vis titration) .
- Cellular Assays : ROS inhibition in HepG2 cells correlates with Nrf2 pathway activation, confirmed via Western blot .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
